An In-depth Technical Guide to the AM694 4-iodo Isomer: Structure, Properties, and Scientific Context
An In-depth Technical Guide to the AM694 4-iodo Isomer: Structure, Properties, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of the synthetic cannabinoid (SC) designated as the 4-iodo isomer of AM694. While its direct pharmacological investigation is limited in publicly accessible literature, this document synthesizes available data on its chemical structure, and physicochemical properties, and contextualizes its anticipated biological activity based on the well-characterized 2-iodo isomer, AM694. This guide is intended for researchers, chemists, and drug development professionals investigating the structure-activity relationships (SAR) of novel psychoactive substances and cannabinoid receptor ligands. We will delve into a representative synthetic route, analytical characterization methodologies, and the established pharmacology of closely related analogues to provide a robust scientific framework for understanding this compound.
Introduction and Scientific Context
The landscape of cannabinoid receptor research has been profoundly shaped by the development of synthetic agonists, initially created as tool compounds to probe the endocannabinoid system. The AM series of compounds, developed by Alexandros Makriyannis, represents a significant class of potent cannabinoid receptor ligands. AM694, the 2-iodo benzoyl derivative, is a high-affinity CB1 receptor agonist.[1][2] The AM694 4-iodo isomer, formally known as [1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone, is a positional isomer of this well-known research chemical.[3]
The position of substituents on the aromatic rings of synthetic cannabinoids can dramatically influence their receptor binding affinity, selectivity (CB1 vs. CB2), and functional activity. Therefore, understanding the properties of the 4-iodo isomer is critical for developing a complete picture of the SAR for this chemical scaffold. This guide will provide the foundational knowledge necessary for researchers entering this area of study.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The identity and key computed properties of the AM694 4-iodo isomer are summarized below.
Chemical Structure
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IUPAC Name: [1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone[3]
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Molecular Formula: C₂₀H₁₉FINO[3]
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Molecular Weight: 435.3 g/mol [3]
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CAS Number: 1427325-92-5[3]
Physicochemical Data Summary
The following table outlines key physicochemical properties, which are crucial for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Weight | 435.3 g/mol | PubChem[3] |
| Molecular Formula | C₂₀H₁₉FINO | PubChem[3] |
| IUPAC Name | [1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone | PubChem[3] |
| CAS Number | 1427325-92-5 | PubChem[3] |
| SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=C(C=C3)I | PubChem[3] |
| InChIKey | JBWNGBBXXDDHBJ-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Analytical Characterization
The synthesis of 3-aroylindoles such as the AM694 4-iodo isomer is typically achieved through a Friedel-Crafts acylation reaction. This section provides a representative, step-by-step protocol and discusses the critical analytical techniques for structural confirmation and purity assessment.
Representative Synthetic Workflow
The synthesis of [1-(5-fluoropentyl)indol-3-yl]-(4-iodophenyl)methanone can be logically broken down into two main stages: N-alkylation of the indole core and subsequent acylation at the C3 position. The causality behind this sequence is to first protect the indole nitrogen and introduce the desired alkyl "tail," which is a key pharmacophore for cannabinoid receptor activity, before performing the electrophilic substitution at the electron-rich C3 position of the indole.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for the synthesis of related 3-aroylindoles.[4]
Stage 1: N-Alkylation of Indole
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Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C. The choice of a strong base like NaH is critical to fully deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion.
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Addition of Alkylating Agent: After stirring for 30 minutes at room temperature, add 1-bromo-5-fluoropentane (1.1 eq) dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
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Workup and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product, 1-(5-fluoropentyl)-1H-indole, is purified by flash column chromatography on silica gel.
Stage 2: Friedel-Crafts Acylation
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Formation of Acylium Ion: In a separate flask under an inert atmosphere, add 4-iodobenzoyl chloride (1.2 eq) to a suspension of anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous dichloromethane (DCM) at 0 °C. AlCl₃ acts as a Lewis acid to abstract the chloride, generating a highly electrophilic acylium ion, which is necessary for the acylation of the electron-rich indole ring.
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Acylation Reaction: To this mixture, add a solution of 1-(5-fluoropentyl)-1H-indole (1.0 eq) in anhydrous DCM dropwise. The reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates completion.
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Workup and Extraction: The reaction is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
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Final Purification: The crude final product is purified by flash column chromatography to yield the AM694 4-iodo isomer as a solid.
Analytical Characterization
Unambiguous identification and purity assessment are paramount. The following techniques are standard for the characterization of synthetic cannabinoids.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR will confirm the presence of the 5-fluoropentyl chain, the indole ring protons, and the disubstituted benzoyl ring protons. The carbon NMR will show the corresponding carbon signals.
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Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique provides the molecular weight of the compound and its characteristic fragmentation pattern.[7] Common fragments for indole-derived synthetic cannabinoids include ions at m/z 127, 155, and 214, corresponding to fragments of the indole core.[8]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by separating it from any unreacted starting materials or byproducts.
Pharmacology and Biological Activity
Mechanism of Action: A CB1 Receptor Agonist
Synthetic cannabinoids like AM694 exert their effects primarily by acting as agonists at the cannabinoid receptor 1 (CB1), which is the most abundant G-protein coupled receptor (GPCR) in the brain.[2][9] CB1 receptors are coupled to inhibitory G-proteins (Gi/o).[10]
Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein.[11] This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] The Gβγ subunits can also modulate downstream effectors, including ion channels.[10] This signaling cascade ultimately results in the modulation of neurotransmitter release, which underlies the psychoactive effects of these compounds.
Receptor Binding and Functional Activity (Data for AM694, 2-iodo isomer)
The following table presents the receptor binding affinity (Ki) and functional activity (EC₅₀) for the well-studied 2-iodo isomer, AM694. It is hypothesized that the 4-iodo isomer will exhibit a similar high-affinity profile for the CB1 receptor.
| Parameter | Value | Receptor | Assay Type | Source |
| Binding Affinity (Ki) | 0.08 nM | CB1 | Radioligand Binding | Soft-Tox.org[12] |
| Binding Affinity (Ki) | 1.44 nM | CB2 | Radioligand Binding | Soft-Tox.org[12] |
| Functional Activity (EC₅₀) | 52.8 nM | CB1 | GTPγS Binding | Soft-Tox.org[12] |
These data indicate that AM694 is a highly potent and selective CB1 receptor agonist. The sub-nanomolar Ki value for CB1 places it among the most potent synthetic cannabinoids discovered. The functional assay data confirms its ability to activate the G-protein signaling cascade.
Discussion and Future Directions
The AM694 4-iodo isomer is a structurally intriguing synthetic cannabinoid. Based on the extensive data available for its 2-iodo counterpart and the broader class of 3-aroylindoles, it can be confidently predicted to be a potent CB1 receptor agonist. However, empirical data is required to confirm this hypothesis and to precisely quantify its binding affinity and functional potency.
Future research should focus on:
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Pharmacological Characterization: Performing radioligand binding and functional assays (e.g., GTPγS or cAMP assays) to determine the Ki and EC₅₀ values of the 4-iodo isomer for both CB1 and CB2 receptors. This will be crucial for understanding the impact of iodine's position on receptor interaction.
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In Vivo Studies: Preclinical studies in animal models would be necessary to evaluate its physiological and behavioral effects, providing a more complete picture of its pharmacological profile.
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Metabolic Profiling: Investigating the in vitro and in vivo metabolism of the 4-iodo isomer to identify its major metabolites, which is critical for developing analytical methods for its detection in biological matrices.[9]
This technical guide serves as a foundational resource for researchers. The provided protocols and contextual information are designed to facilitate further investigation into this and other novel synthetic cannabinoids, ultimately contributing to a more comprehensive understanding of their structure-activity relationships and pharmacological effects.
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